molecular formula C8H8NNiO3P+3 B3226995 Pyridine, 2-phosphino-, nickel complex CAS No. 125995-94-0

Pyridine, 2-phosphino-, nickel complex

Cat. No. B3226995
CAS RN: 125995-94-0
M. Wt: 255.82 g/mol
InChI Key: UAQOQFNHSZREIB-UHFFFAOYSA-N
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Description

“Pyridine, 2-phosphino-, nickel complex” is a coordination compound that contains pyridine as a ligand . Pyridine is a weak pi-acceptor ligand and is known to coordinate to metal ions . This complex is potentially water-soluble and may be useful in catalysis .


Synthesis Analysis

The synthesis of this complex involves the reaction of Ph2PCH2OH with PhPCl2 and PCl3 in the presence of Et3N . The reaction between the resulting phosphonite compounds and [NiCl2(DME)] in dichloromethane gives the five-coordinate complex .

Future Directions

The confinement of phosphines within micro- or nano-environments is a developing field of study. Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . Future research could explore the reactivity modification when phosphines are supported within metal–organic frameworks (MOFs) or metal–organic cages (MOCs) .

properties

InChI

InChI=1S/C5H5NP.3CHO.Ni/c7-5-3-1-2-4-6-5;3*1-2;/h1-4,7H;3*1H;/q;3*+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOQFNHSZREIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH+]=O.[CH+]=O.[CH+]=O.C1=CC=NC(=C1)[PH].[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNiO3P+3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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